molecular formula C4H9AlCl2 B8387283 2-Methylpropylaluminum(2+);dichloride

2-Methylpropylaluminum(2+);dichloride

Cat. No.: B8387283
M. Wt: 155.00 g/mol
InChI Key: NMVXHZSPDTXJSJ-UHFFFAOYSA-L
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Description

2-Methylpropylaluminum(2+);dichloride is an organoaluminum compound characterized by a methylpropyl ligand and a dichloride group. Organoaluminum compounds are widely used as catalysts in polymerization, alkylation, and other industrial processes due to their Lewis acidity and reactivity .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of organometallic dichlorides. Key comparisons include:

Compound Name Chemical Formula Metal Center Ligand Type Applications CAS Number
2-Methylpropylaluminum(2+);dichloride [Not provided] Aluminum Methylpropyl Catalysis, polymer synthesis [Not available]
(Methylcyclopentadienyl)erbium dichloride C₆H₇ErCl₂ Erbium (Er) Methylcyclopentadienyl Rare-earth catalysis, optoelectronics Not available
(i-Propylcyclopentadienyl)lanthanum dichloride C₈H₁₁LaCl₂ Lanthanum (La) i-Propylcyclopentadienyl Polymerization catalysts Not available
n-Butylcyclopentadienylzirconium trichloride C₉H₁₃Cl₃Zr Zirconium (Zr) n-Butylcyclopentadienyl Olefin polymerization 329735-75-3

Key Observations :

  • Metal Center : Aluminum-based dichlorides (e.g., this compound) exhibit stronger Lewis acidity compared to rare-earth (Er, La) or transition metal (Zr) analogs, making them more reactive in alkylation reactions .
  • Applications : Aluminum dichlorides are preferred in Ziegler-Natta polymerization, while zirconium and rare-earth analogs dominate in stereospecific polymer synthesis .

Reactivity and Stability

  • Hydrolysis Sensitivity : Aluminum dichlorides react violently with water, unlike zirconium trichlorides, which exhibit moderated hydrolysis due to stronger metal-chloride bonds .
  • Thermal Stability : Rare-earth dichlorides (e.g., Er, La) decompose at higher temperatures (>300°C) compared to aluminum analogs (<200°C) .
  • Compatibility : Aluminum dichlorides are incompatible with oxidizing agents (e.g., perchlorates, nitric acid), similar to dimethylamine’s incompatibility with halogens and acids .

Toxicity and Handling

  • Toxicity: Nickel dichloride (NiCl₂) and other transition metal dichlorides are classified as carcinogenic (e.g., Nickel chloride: CAS 7718-54-9 ), whereas aluminum dichlorides primarily pose acute toxicity risks (e.g., respiratory irritation) .
  • Storage : Aluminum dichlorides require inert atmospheres (e.g., argon) to prevent oxidation, akin to dimethylamine’s storage protocols to avoid reactive hazards .

Research Findings and Limitations

  • Synthetic Challenges : Suzuki coupling reactions for dichloride derivatives (e.g., compounds 9a–d) yield ≤60% efficiency, suggesting similar limitations for this compound synthesis .
  • Analytical Gaps: Toxicological data for many organoaluminum dichlorides remain sparse, as noted for (2S)-2,5-Diaminopentanamide dihydrochloride .
  • Industrial Relevance : Aluminum dichlorides are critical in producing polyolefins, but zirconium analogs dominate in high-precision catalytic systems due to superior stereochemical control .

Properties

Molecular Formula

C4H9AlCl2

Molecular Weight

155.00 g/mol

IUPAC Name

2-methylpropylaluminum(2+);dichloride

InChI

InChI=1S/C4H9.Al.2ClH/c1-4(2)3;;;/h4H,1H2,2-3H3;;2*1H/q;+2;;/p-2

InChI Key

NMVXHZSPDTXJSJ-UHFFFAOYSA-L

Canonical SMILES

CC(C)C[Al+2].[Cl-].[Cl-]

Origin of Product

United States

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